
Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzaldehyde core substituted with a cyclohexenylmethyl group and two methoxy groups at the 3 and 5 positions. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as hydrobromic acid or boron tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Hydrobromic acid in acetic acid at elevated temperatures.
Major Products Formed
Oxidation: 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxybenzoic acid.
Reduction: 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxybenzyl alcohol.
Substitution: 4-(1-cyclohexen-1-ylmethyl)-3,5-dihydroxybenzaldehyde.
Scientific Research Applications
Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modulation of enzyme activity. The methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dihydroxy-
- Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethyl-
- Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dichloro-
Uniqueness
Benzaldehyde, 4-(1-cyclohexen-1-ylmethyl)-3,5-dimethoxy- is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and influence its reactivity. The cyclohexenylmethyl group also imparts steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Properties
CAS No. |
124609-17-2 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
4-(cyclohexen-1-ylmethyl)-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C16H20O3/c1-18-15-9-13(11-17)10-16(19-2)14(15)8-12-6-4-3-5-7-12/h6,9-11H,3-5,7-8H2,1-2H3 |
InChI Key |
KKTINGZTIFBJFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1CC2=CCCCC2)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



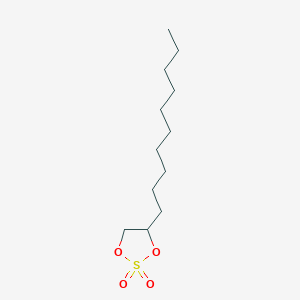
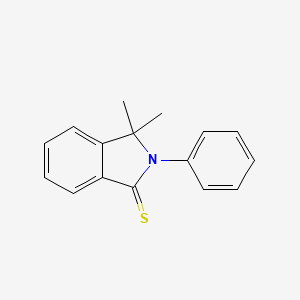
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)
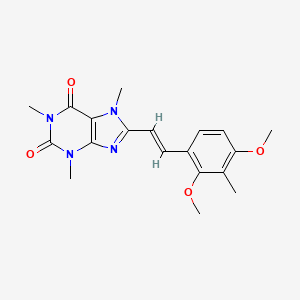
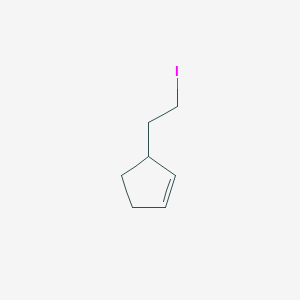
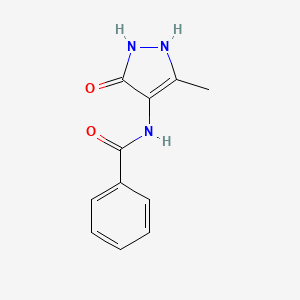
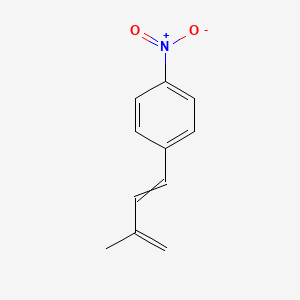
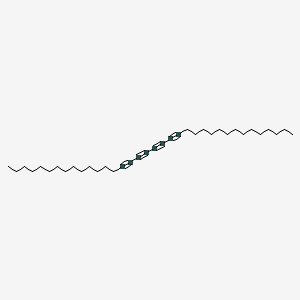

![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)
![4-Bromo-4'-[(1-ethoxyethoxy)methyl]-1,1'-biphenyl](/img/structure/B14281290.png)
![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)
